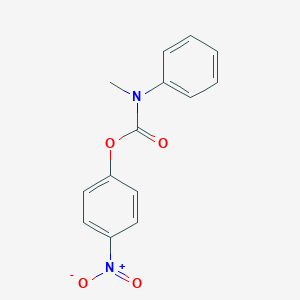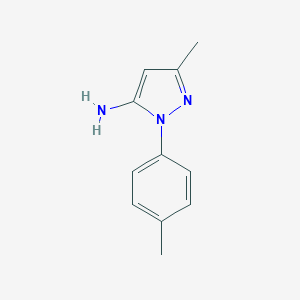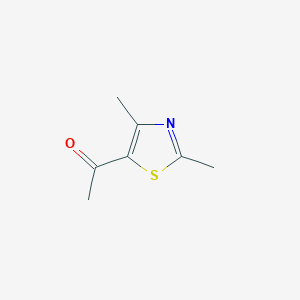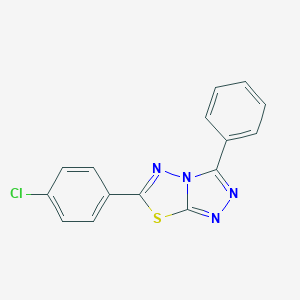
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound is a potential candidate for drug development due to its unique chemical structure and diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. The compound has also been shown to have a protective effect on the liver and kidney.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- in lab experiments include its high yield, ease of synthesis, and diverse pharmacological properties. The compound can be easily modified to improve its potency and selectivity. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-. One direction is to investigate the compound's potential as an anticancer agent in preclinical and clinical trials. Another direction is to explore the compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. The compound can also be further modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a promising compound with diverse pharmacological properties. Its unique chemical structure and potential as a drug candidate have made it a subject of extensive research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of novel drugs for various diseases.
Synthesis Methods
The synthesis method of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and phenylhydrazine in the presence of a catalyst. The reaction proceeds via a multi-step process that includes the formation of an intermediate product, which is then cyclized to form the final product. The yield of the synthesis method is high, and the compound can be easily purified using standard techniques.
Scientific Research Applications
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been extensively studied for its pharmacological properties. The compound has shown potential as an anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agent. It has also been investigated for its neuroprotective and analgesic effects.
properties
CAS RN |
77712-56-2 |
|---|---|
Product Name |
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- |
Molecular Formula |
C15H9ClN4S |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9ClN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
XZFSXQUAXGRWDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Other CAS RN |
77712-56-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






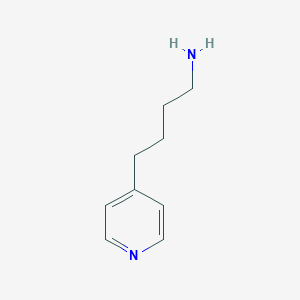
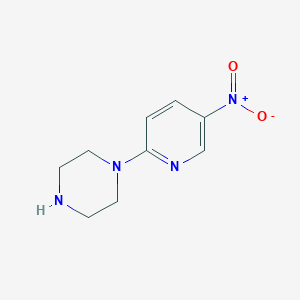
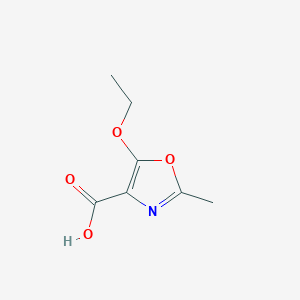
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

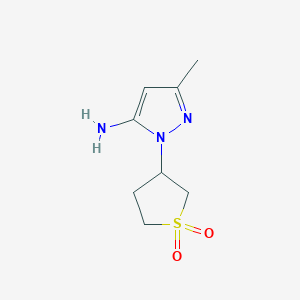
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
